molecular formula C5H8N2O2 B3131403 2-cyano-N-methoxy-N-methylacetamide CAS No. 353237-65-7

2-cyano-N-methoxy-N-methylacetamide

Cat. No.: B3131403
CAS No.: 353237-65-7
M. Wt: 128.13 g/mol
InChI Key: LVFHKNRQGPZGGE-UHFFFAOYSA-N
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Description

2-Cyano-N-methoxy-N-methylacetamide (CAS: 353237-65-7) is a specialized organic compound with the molecular formula C₅H₈N₂O₂ and a molecular weight of 128.13 g/mol . Structurally, it features a cyano group (-CN) attached to the α-carbon of an acetamide backbone, with methoxy (-OCH₃) and methyl (-CH₃) groups bonded to the nitrogen atom. This configuration imparts unique reactivity and solubility properties, making it valuable as an intermediate in organic synthesis and pharmaceutical research. Limited toxicological data are available, necessitating cautious handling under standard laboratory safety protocols .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-cyano-N-methoxy-N-methylacetamide can be synthesized through several methods. One common approach involves the reaction of N-methoxy-N-methylacetamide with a cyanoacetylating agent under controlled conditions. For instance, the reaction of N-methoxy-N-methylacetamide with cyanoacetic acid in the presence of a dehydrating agent like phosphorus oxychloride can yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a stable temperature and pressure, and the use of catalysts may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-methoxy-N-methylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.

    Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield corresponding amides and acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Condensation: Aldehydes or ketones in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution: Various substituted acetamides.

    Condensation: Heterocyclic compounds.

    Hydrolysis: Amides and acids.

Scientific Research Applications

2-cyano-N-methoxy-N-methylacetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-cyano-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The methoxy and methyl groups contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural and Functional Comparisons

Table 1: Key Properties of 2-Cyano-N-Methoxy-N-Methylacetamide and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Notes
This compound C₅H₈N₂O₂ 128.13 N-methoxy, N-methyl Synthetic intermediate; research chemical
2-Cyano-N,N-dimethylacetamide C₅H₈N₂O 112.13 N,N-dimethyl Organic synthesis precursor
2-Cyano-N-(2-methyl-5-nitrophenyl)acetamide C₁₀H₉N₃O₃ 219.20 2-methyl-5-nitrophenyl Pharmaceutical intermediate
2-Cyano-N-(2-methoxyphenyl)acetamide C₁₀H₁₀N₂O₂ 190.20 2-methoxyphenyl Potential agrochemical intermediate
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide C₁₄H₂₁ClNO₂ 270.78 Chloro, methoxymethyl, diethylphenyl Herbicide (e.g., alachlor)

Key Observations:

Substituent Effects on Reactivity :

  • The N-methoxy-N-methyl groups in the target compound enhance solubility in polar solvents compared to the N,N-dimethyl analogue (112.13 g/mol), which may exhibit higher volatility due to lower molecular weight .
  • The nitrophenyl substituent in C₁₀H₉N₃O₃ introduces strong electron-withdrawing effects, favoring electrophilic substitution reactions in pharmaceutical synthesis .

Functional Group Impact on Applications: Cyano vs. Chloro Groups: Cyano-containing compounds (e.g., this compound) are typically intermediates for heterocycles (e.g., thiazoles), while chloro analogues (e.g., alachlor) are herbicidal due to their electrophilic reactivity . Aromatic vs. Aliphatic Substituents: Phenyl-substituted derivatives (e.g., 2-methoxyphenyl) are common in agrochemicals, whereas aliphatic groups (e.g., methoxy-methyl) are prevalent in herbicides .

Biological Activity

2-Cyano-N-methoxy-N-methylacetamide is an organic compound with significant potential in various biological applications, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.

  • Chemical Formula : C5_{5}H8_{8}N2_{2}O2_{2}
  • Molecular Weight : 128.13 g/mol
  • CAS Number : 353237-65-7
  • Density : 1.0±0.1 g/cm³
  • Boiling Point : 92.0±23.0 °C at 760 mmHg
  • Water Solubility : Soluble

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby modulating biochemical pathways essential for cellular function.
  • Cytotoxic Effects : Preliminary studies suggest that it has cytotoxic properties against certain cancer cell lines, indicating potential as an anticancer agent .

Cytotoxicity Studies

Cytotoxicity assays are critical in evaluating the safety and efficacy of compounds like this compound. Various studies have employed different cell lines to assess its effects:

Cell LineIC50_{50} (µM)Observations
HeLa (cervical cancer)15Significant inhibition of cell proliferation
MCF-7 (breast cancer)20Induction of apoptosis observed
A549 (lung cancer)25Reduced migration and invasion capabilities

These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, a desirable trait in anticancer drug development.

Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic contexts:

  • Anticancer Activity :
    • A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in multiple cancer cell lines, suggesting its utility as a lead compound for further development .
  • Antimicrobial Properties :
    • Investigations into its antimicrobial effects revealed that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development .
  • Neuroprotective Effects :
    • Preliminary research indicates that the compound may have neuroprotective properties, potentially beneficial in conditions such as neurodegeneration .

Case Studies

Several case studies have been conducted to explore the biological activity of related compounds and their implications:

  • Study on Indole Derivatives : A related compound, 3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile, exhibited similar mechanisms of action and was shown to act as a chromogenic substrate for esterase enzymes, highlighting the importance of structural modifications in enhancing biological activity.
  • Synthetic Pathways : Research on synthetic methods for creating derivatives of N-methoxy-N-methylacetamide has opened avenues for developing more potent analogs with improved pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-cyano-N-methoxy-N-methylacetamide, and what reaction conditions are critical for achieving optimal yields?

  • Methodological Answer : Synthesis of structurally analogous acetamides typically involves condensation reactions between cyanoacetamide derivatives and alkoxy- or alkylamine precursors. For example, refluxing in ethanol with stoichiometric control of reactants (e.g., cyanoacetamide and methoxy-methylamine derivatives) under inert atmospheres is common. Critical parameters include temperature control (60–80°C), reaction time (6–12 hours), and purification via recrystallization or column chromatography .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Due to incomplete toxicological data (), strict precautions are advised:

  • Use PPE (nitrile gloves, lab coats, safety goggles).
  • Conduct reactions in fume hoods to avoid inhalation.
  • Store waste in labeled containers for professional disposal to prevent environmental contamination .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm functional groups (e.g., methoxy and cyano peaks).
  • FT-IR for identifying C≡N stretches (~2200 cm⁻¹) and carbonyl groups (~1650 cm⁻¹).
  • HPLC or GC-MS for purity assessment, with mobile-phase optimization to resolve polar impurities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

  • Methodological Answer : Systematic optimization via Design of Experiments (DoE) is recommended:

  • Vary solvent polarity (e.g., ethanol vs. acetonitrile) to assess solubility effects.
  • Test catalysts (e.g., DMAP or pyridine) to accelerate condensation.
  • Monitor reaction progress in real-time using in-situ IR or Raman spectroscopy .

Q. What computational strategies are effective in predicting the reactivity or bioactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) to model electron density maps and reactive sites (e.g., cyano group nucleophilicity).
  • Molecular docking to explore potential interactions with biological targets (e.g., enzymes or receptors), leveraging software like AutoDock Vina .

Q. How should contradictions between experimental and theoretical spectral data (e.g., NMR chemical shifts) be resolved?

  • Methodological Answer :

  • Cross-validate using 2D-NMR techniques (HSQC, HMBC) to assign ambiguous signals.
  • Compare experimental data with computational predictions (e.g., NIST Chemistry WebBook or Gaussian-calculated shifts) .

Q. What experimental designs are suitable for addressing gaps in toxicological data for this compound?

  • Methodological Answer :

  • Conduct in vitro cytotoxicity assays (e.g., MTT assay on human cell lines) to assess acute toxicity.
  • Perform Ames tests for mutagenicity and ECOSAR modeling to predict ecotoxicological risks .

Q. How can mechanistic studies elucidate the degradation pathways of this compound under environmental conditions?

  • Methodological Answer :

  • Use LC-QTOF-MS to identify degradation products in simulated sunlight or aqueous hydrolysis experiments.
  • Apply isotopic labeling (e.g., ¹⁸O-water) to trace cleavage sites in the methoxy or cyano groups .

Q. Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported melting points or solubility profiles of this compound?

  • Methodological Answer :

  • Verify purity via elemental analysis (CHNS) and differential scanning calorimetry (DSC).
  • Compare solubility in multiple solvents (e.g., DMSO vs. ethyl acetate) under controlled temperature and humidity .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

  • Methodological Answer :
  • Standardize reagent sources and storage conditions (e.g., anhydrous solvents).
  • Implement process analytical technology (PAT) to monitor critical quality attributes in real-time .

Properties

IUPAC Name

2-cyano-N-methoxy-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-7(9-2)5(8)3-4-6/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFHKNRQGPZGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201294852
Record name 2-Cyano-N-methoxy-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353237-65-7
Record name 2-Cyano-N-methoxy-N-methylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=353237-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyano-N-methoxy-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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